molecular formula C17H16N4O4 B4234645 6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione

6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B4234645
M. Wt: 340.33 g/mol
InChI Key: GGKPUDFAHFGYIQ-UHFFFAOYSA-N
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Description

6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione is a complex organic compound with a unique structure that includes a quinoxalinedione core

Preparation Methods

The synthesis of 6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione typically involves multiple steps. The initial step often includes the formation of the quinoxalinedione core, followed by the introduction of the benzylamino group and the nitro group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The benzylamino group can participate in substitution reactions, where different substituents can replace the benzyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the synthesis of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways. The nitro group and the benzylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione can be compared with other quinoxalinedione derivatives, such as:

    6-(methylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione: Similar structure but with a methylamino group instead of a benzylamino group.

    6-(ethylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione: Contains an ethylamino group, affecting its chemical and biological properties.

    6-(phenylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione: The phenylamino group provides different steric and electronic effects compared to the benzylamino group

Properties

IUPAC Name

6-(benzylamino)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-19-14-8-12(18-10-11-6-4-3-5-7-11)13(21(24)25)9-15(14)20(2)17(23)16(19)22/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKPUDFAHFGYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NCC3=CC=CC=C3)[N+](=O)[O-])N(C(=O)C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione
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6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione
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6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione
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6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione
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6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione
Reactant of Route 6
6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione

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